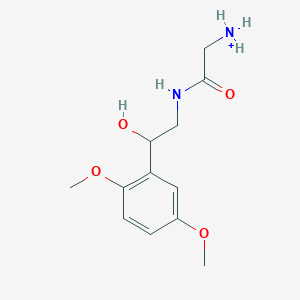
Midodrine(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Midodrine(1+) is an ammonium ion resulting from the protonation of the primary amino group of midodrine. It is a conjugate acid of a midodrine.
科学的研究の応用
Orthostatic Hypotension
Midodrine has been extensively studied for its efficacy in treating orthostatic hypotension. A notable study involving 171 patients demonstrated that a 10 mg dose administered three times daily resulted in a significant increase in standing systolic blood pressure by approximately 22 mm Hg (p < 0.001) compared to placebo . Additionally, symptoms such as dizziness and syncope improved significantly.
| Study | Sample Size | Dosage | BP Increase | Symptom Improvement |
|---|---|---|---|---|
| Study 1 | 171 patients | 10 mg TID | 22 mm Hg | Yes |
| Study 2 | 97 patients | Variable (2.5-10 mg) | 28% at 10 mg | Yes |
Heart Failure with Reduced Ejection Fraction
Recent studies have explored midodrine's role in patients with heart failure with reduced ejection fraction (HFrEF). A large-scale study found that while midodrine reduced emergency room visits (HR: 0.77), it was associated with increased risks of respiratory failure and hospitalization (HR: 1.21) . Case reports indicate that midodrine can help manage hypotension in these patients, allowing for the up-titration of guideline-directed medical therapy (GDMT) .
Use in Critically Ill Patients
Midodrine has gained attention for its potential use in intensive care settings as an oral vasopressor agent. Observational studies suggest it may help wean patients off intravenous vasopressors while maintaining hemodynamic stability . However, randomized controlled trials have produced mixed results regarding its effectiveness in this context.
Off-Label Uses
Beyond its approved indication, midodrine has been investigated for several off-label applications:
- Urinary Incontinence : Its vasoconstrictive properties have been utilized to manage urinary stress incontinence.
- Neurogenic Conditions : Midodrine has been used for managing orthostatic hypotension related to neurological disorders and neuroleptic medications.
- Pediatric Applications : Early studies have shown its safety and efficacy in children with septic shock .
Case Studies
Several case studies highlight midodrine's effectiveness:
- Case Report on Heart Failure : An 81-year-old female patient with advanced heart failure was transitioned from intravenous noradrenaline to midodrine, resulting in improved blood pressure and urine output without significant adverse effects .
- Management of Orthostatic Hypotension : A study focused on patients with acute tetraplegia resistant to traditional treatments showed significant improvement in blood pressure after initiating midodrine therapy .
Safety Profile
The safety profile of midodrine is generally favorable; however, some adverse effects have been reported:
- Supine hypertension
- Urinary retention
- Pilomotor reactions
In clinical studies, side effects were typically mild to moderate and occurred in a minority of patients .
特性
分子式 |
C12H19N2O4+ |
|---|---|
分子量 |
255.29 g/mol |
IUPAC名 |
[2-[[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]amino]-2-oxoethyl]azanium |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/p+1 |
InChIキー |
PTKSEFOSCHHMPD-UHFFFAOYSA-O |
正規SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)C[NH3+])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















